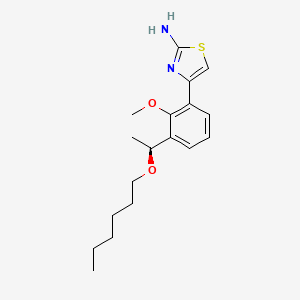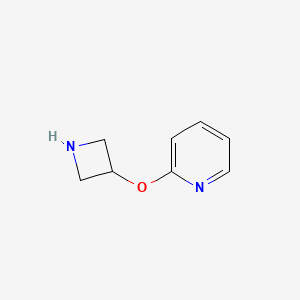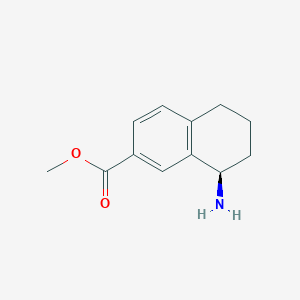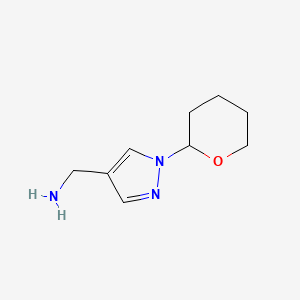
(S)-4-(3-(1-(Hexyloxy)ethyl)-2-methoxyphenyl)thiazol-2-amine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Optoelectronic Materials Development
This compound exhibits properties that are significant in the development of optoelectronic materials. The excited-state hydrogen bonds and proton transfers influenced by solvent polarity are crucial for creating materials that respond to light in unique ways. These materials have applications in solar cells, light-emitting diodes (LEDs), and photodetectors .
Neuroscience Research: Parkinson’s Disease
In the field of neuroscience, derivatives of thiazol-2-amine have been studied for their potential role in antagonizing motor impairments in Parkinson’s disease. This compound could serve as a neuromodulator, offering a new avenue for therapeutic intervention .
Pharmacophore Modeling
The structure of thiazol-2-amine derivatives makes them suitable for pharmacophore modeling, which is a method used to predict the molecular features responsible for drug activity. This application is vital for drug discovery and development processes .
Analytical Chemistry Tools
The compound’s photophysical properties, such as absorption and fluorescence emission spectra, can be utilized to develop new analytical chemistry tools. These tools can be used for measuring concentrations of various substances or detecting the presence of specific molecules .
Molecular-Level Investigations
State-of-the-art ab initio calculations involving this compound can provide insights at the molecular level. Such investigations can reveal how excited-state reactions are affected by different environmental factors, which is essential for understanding chemical processes .
Solvent Polarity Studies
The compound’s response to solvent polarity is of great interest in the study of solvent effects on chemical reactions. Understanding these effects can lead to the development of better reaction conditions and the synthesis of new compounds .
Proton Transfer Mechanisms
Research into the proton transfer mechanisms of thiazol-2-amine derivatives can contribute to the broader understanding of proton dynamics in various chemical systems. This knowledge is fundamental to several branches of chemistry and biochemistry .
Material Science: Naphthalene Derivatives
Finally, this compound is a key material for making naphthalene derivatives, which are used in a wide range of applications, including the production of dyes, resins, and as a precursor for other organic syntheses .
Safety and Hazards
This compound is classified as having acute oral toxicity (Category 4), causing skin irritation (Category 2), serious eye irritation (Category 2A), and specific target organ toxicity with single exposure causing respiratory tract irritation (Category 3) . It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves, clothing, eye protection, and face protection .
Mécanisme D'action
The mode of action of a compound depends on its chemical structure and the nature of its target. For example, it might inhibit an enzyme’s activity, block a receptor, or interact with DNA .
The compound’s effect on biochemical pathways would depend on its specific target. For instance, if it targets an enzyme involved in a particular metabolic pathway, it could alter the production of certain metabolites .
Pharmacokinetics refers to how the body absorbs, distributes, metabolizes, and excretes a compound. Factors that can influence this include the compound’s chemical properties, formulation, route of administration, and patient-specific factors .
The result of the compound’s action at the molecular and cellular level would depend on its mode of action and the biochemical pathways it affects. This could range from changes in cell signaling and gene expression to effects on cell growth and survival .
Finally, the compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, pH and temperature can affect a compound’s stability, while factors like tissue type and the presence of other molecules can influence its efficacy .
Propriétés
IUPAC Name |
4-[3-[(1S)-1-hexoxyethyl]-2-methoxyphenyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2S/c1-4-5-6-7-11-22-13(2)14-9-8-10-15(17(14)21-3)16-12-23-18(19)20-16/h8-10,12-13H,4-7,11H2,1-3H3,(H2,19,20)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLKOIONKYXPQL-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(C)C1=CC=CC(=C1OC)C2=CSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCO[C@@H](C)C1=CC=CC(=C1OC)C2=CSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-(3-(1-(Hexyloxy)ethyl)-2-methoxyphenyl)thiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 4-oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylate](/img/structure/B1444709.png)











